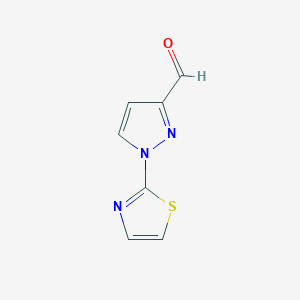

1-(Thiazol-2-yl)-1H-pyrazole-3-carbaldehyde

Übersicht

Beschreibung

“1-(Thiazol-2-yl)-1H-pyrazole-3-carbaldehyde” is a chemical compound that belongs to the class of organic compounds known as pyridinecarboxylic acids and derivatives . These are compounds containing a pyridine ring bearing a carboxylic acid group or a derivative thereof .

Synthesis Analysis

The synthesis of thiazole-based compounds has been reported in various studies . For instance, a study reported the formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors . The synthetic approach involves condensation of 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR . Density functional theory (B3LYP/6-311G) can be used to investigate the ideal molecule structure, vibrational frequencies, and 1H with 13C NMR (theoretically) chemical shifts .Chemical Reactions Analysis

Thiazole-based compounds have been shown to undergo various chemical reactions . For example, they can undergo multi-component reactions with aromatic aldehydes and cyclohexan-1,3-dione . Furthermore, thiazole and sulfonamide groups, which are known for their antibacterial activity, can be combined to synthesize new molecules with potent antibacterial activity .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

- Chitosan Schiff Bases Synthesis : Synthesis and characterization of chitosan Schiff bases derived from heteroaryl pyrazole derivatives, including a compound similar to 1-(Thiazol-2-yl)-1H-pyrazole-3-carbaldehyde, showed antimicrobial activity against various bacterial and fungal species (Hamed et al., 2020).

- Antibacterial and Antifungal Agents : Compounds synthesized from 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, a closely related compound, exhibited notable antimicrobial, anti-inflammatory, and analgesic activities (Abdel-Wahab et al., 2012).

Synthesis of Heterocyclic Compounds

- New Thiazole Substituted Pyrazole Derivatives : A series of new 1-[4-(substituted-phenyl) thiazol-2-yl]-3-(substituted-phenyl)-1H-pyrazole-4-carbaldehydes, including structures similar to this compound, were synthesized and showed potent antimicrobial activity (Gaikwad et al., 2013).

Apoptosis Induction and Cytotoxicity

- Molecular Hybrid Synthesis : A study described the synthesis of molecular hybrids containing thiazole and pyrazole moieties, which induced apoptosis in ovarian antral follicles of goats (Kumar et al., 2017).

- Anticancer and Antibacterial Evaluation : Novel 1,3-disubstituted-1H-pyrazole-4-yl-methylene embedded fused thiazolo[2,3-b]quinazolinones showed promising anticancer and antibacterial activities (Deshineni et al., 2020).

Synthesis of Novel Compounds

- Thiazole Clubbed Pyrazole Derivatives : Synthesis of thiazole clubbed pyrazole derivatives as apoptosis inducers and anti-infective agents showed significant cytotoxic and antimicrobial activities (Bansal et al., 2020).

Safety and Hazards

The safety data sheet for a related compound, [3-(1,3-Thiazol-2-yl)phenyl]methylamine, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Zukünftige Richtungen

Thiazole-based compounds have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Therefore, the future directions in the research of “1-(Thiazol-2-yl)-1H-pyrazole-3-carbaldehyde” could involve further exploration of its potential applications in these areas.

Eigenschaften

IUPAC Name |

1-(1,3-thiazol-2-yl)pyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3OS/c11-5-6-1-3-10(9-6)7-8-2-4-12-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRQLVKALESGJGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C=O)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

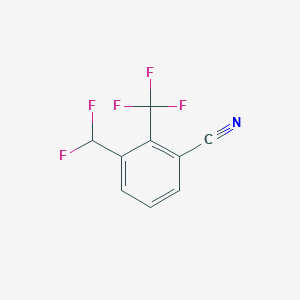

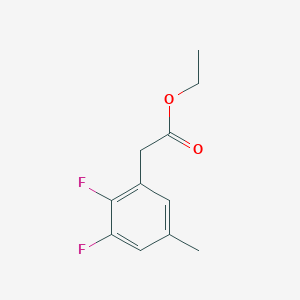

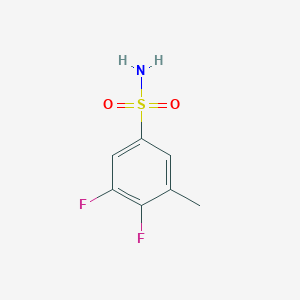

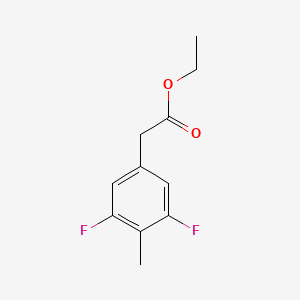

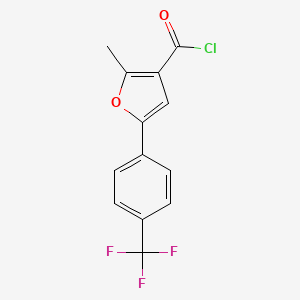

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.